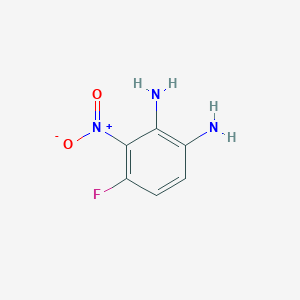

1,2-Benzenediamine, 4-fluoro-3-nitro-

Description

Contextualization of Fluorinated Nitro-Substituted Aromatic Diamines in Contemporary Chemical Research

In the realm of contemporary chemical research, the incorporation of fluorine atoms and nitro groups into aromatic diamine scaffolds has garnered significant attention. Fluorine, with its high electronegativity and small size, can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of a nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the aromatic ring, influencing its reactivity and providing a handle for further functionalization, such as reduction to an amino group.

The combination of both fluoro and nitro substituents on a benzenediamine backbone creates a unique synthon with a distinct reactivity profile. The presence of these groups can influence the supramolecular structure and crystallization behavior of these compounds. For instance, studies on phenylenediamines containing both a nitro group and fluorine atoms have shown that the degree of fluorination impacts the stoichiometry and supramolecular architecture of co-crystals. rsc.org Fluorine atoms can participate in the formation of p-π electron interactions, a factor that governs the packing of molecules in the solid state. rsc.org This ability to control solid-state properties is crucial in the development of new materials with desired optical or electronic characteristics.

Significance of 1,2-Benzenediamine, 4-fluoro-3-nitro- as a Key Synthetic Intermediate

While direct and extensive literature on "1,2-Benzenediamine, 4-fluoro-3-nitro-" is not abundant, its significance as a key synthetic intermediate can be inferred from the reactivity of its constituent functional groups and the utility of closely related compounds. This specific substitution pattern offers a unique combination of reactive sites, making it a valuable precursor for the synthesis of complex molecules.

The two adjacent amino groups can readily undergo condensation reactions with 1,2-dicarbonyl compounds to form substituted quinoxalines or with other reagents to generate a variety of heterocyclic systems like benzimidazoles. The nitro group can be selectively reduced to an amino group, yielding a triamine that can be further elaborated. The fluorine atom can participate in nucleophilic aromatic substitution reactions, although its reactivity is influenced by the other substituents on the ring.

A closely related and commercially available compound, 4-fluoro-3-nitroaniline (B182485), serves as a precursor in the synthesis of N-substituted nitro-p-phenylenediamines, which are used as hair dyes. google.comgoogle.com This highlights the industrial relevance of aromatic amines with this substitution pattern. The synthesis of 1,2-Benzenediamine, 4-fluoro-3-nitro- would likely involve the nitration of a fluorinated aniline (B41778) or the amination of a dinitrofluorobenzene derivative, followed by selective reduction. The reduction of a nitro group in the presence of other reducible functionalities is a common challenge in organic synthesis, and various methods have been developed to achieve this selectively. beilstein-journals.org

Below is a table summarizing the key properties of the parent compound, 1,2-Benzenediamine, and a related fluorinated analog.

| Property | 1,2-Benzenediamine | 4-Fluoro-1,2-phenylenediamine |

| Chemical Formula | C₆H₈N₂ | C₆H₇FN₂ |

| Molecular Weight | 108.14 g/mol | 126.13 g/mol |

| Melting Point | 102-104 °C | 94-98 °C |

| CAS Number | 95-54-5 | 367-31-7 |

Data for 4-Fluoro-1,2-phenylenediamine sourced from Sigma-Aldrich.

Overview of Research Trajectories for Aromatic Diamine Scaffolds

The field of aromatic diamine chemistry continues to evolve, with several key research trajectories shaping its future. One significant area of focus is the development of novel organocatalysts. Chiral 1,2-benzenediamine derivatives are being explored as scaffolds for bifunctional organocatalysts that can facilitate asymmetric transformations with high enantioselectivity. mdpi.comresearchgate.net The strategic placement of functional groups on the diamine core allows for the creation of catalysts that can activate both the nucleophile and the electrophile in a reaction.

Another prominent research direction is the design and synthesis of anion receptors. Aromatic diamine scaffolds can be functionalized with hydrogen-bond donor groups, such as ureas or thioureas, to create receptors that can selectively bind and sense various anions. researchgate.net This has applications in environmental monitoring and biological sensing.

Furthermore, aromatic diamines are fundamental building blocks for high-performance polymers. The structure of the diamine monomer significantly influences the thermal and mechanical properties of the resulting epoxy resins or polyimides. mdpi.com Research in this area focuses on synthesizing novel diamines with specific substituents to tailor the properties of the final polymer for advanced applications in aerospace and electronics.

The exploration of conformationally restricted diamines is also a burgeoning field in medicinal chemistry. By incorporating the diamine motif into rigid scaffolds, chemists can create molecules with a predefined spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. lifechemicals.com

Structure

3D Structure

Properties

CAS No. |

147285-79-8 |

|---|---|

Molecular Formula |

C6H6FN3O2 |

Molecular Weight |

171.13 g/mol |

IUPAC Name |

4-fluoro-3-nitrobenzene-1,2-diamine |

InChI |

InChI=1S/C6H6FN3O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,8-9H2 |

InChI Key |

ZBZDHTYGXGTACO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,2 Benzenediamine, 4 Fluoro 3 Nitro

Precursor-Based Synthesis Routes

The construction of 1,2-Benzenediamine, 4-fluoro-3-nitro- and related compounds often relies on multi-step synthetic pathways starting from more readily available precursors. Key strategies include the reduction of nitro groups to form the required diamine structures and nucleophilic aromatic substitution to introduce amine functionalities.

A fundamental step in the synthesis of aromatic amines is the reduction of a nitro group. This transformation is one of the most important and widely used reactions in industrial chemistry. nih.govresearchgate.net The choice of reducing agent and reaction conditions is crucial for achieving high yields and selectivity, especially in molecules with multiple sensitive functional groups. The following sections detail methods for the reduction of 4-Fluoro-3-nitroaniline (B182485), a key precursor that yields a diamine structure upon transformation of its nitro group.

Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro compounds to their corresponding anilines. The process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. patsnap.com

Process Overview: For the reduction of 4-Fluoro-3-nitroaniline, the substrate is dissolved in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and introduced into a high-pressure reactor containing a catalyst. Finely divided metals, most commonly palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), are used to catalyze the reaction. The vessel is then pressurized with hydrogen, and the reaction is often heated to increase the rate of conversion. patsnap.com The reaction proceeds as the hydrogen molecules are activated on the catalyst surface and subsequently reduce the nitro group. The primary byproduct of this reaction is water, making it an environmentally favorable method. nih.gov

Reaction Conditions:

Catalyst: 3-10% Palladium on carbon (Pd/C) is a common choice.

Solvent: Alcohols like methanol or ethanol are frequently used.

Pressure: Hydrogen pressure can range from atmospheric to higher pressures (e.g., 1.0 MPa). patsnap.com

Temperature: The reaction can be run at room temperature, but is often heated (e.g., up to 110 °C) to ensure completion. patsnap.com

Upon completion, the catalyst is removed by filtration, and the product, 4-fluoro-1,3-benzenediamine, can be isolated by evaporating the solvent.

The use of stannous chloride (tin(II) chloride, SnCl₂) is a classic and reliable method for the reduction of aromatic nitro groups, particularly in laboratory settings. acsgcipr.orgsemanticscholar.org It is known for its excellent chemoselectivity, meaning it can reduce a nitro group without affecting other potentially reducible functionalities like halogens (e.g., fluorine), esters, or nitriles. semanticscholar.orgsemanticscholar.org

Process Overview: The reduction of 4-Fluoro-3-nitroaniline is typically carried out by dissolving the compound in a solvent and adding a stoichiometric excess of stannous chloride dihydrate (SnCl₂·2H₂O). semanticscholar.orgmdpi.com The reaction is often performed in acidic aqueous ethanol. semanticscholar.org The stannous chloride acts as the reducing agent, transferring electrons to the nitro group, which is subsequently protonated by the solvent or acid. acsgcipr.org

Reaction Conditions:

Reagent: Stannous chloride dihydrate (SnCl₂·2H₂O) is commonly used, typically 4-6 equivalents. semanticscholar.orgmdpi.com

Solvent: Ethanol is a frequently used solvent, often in combination with an acid like hydrochloric acid (HCl). semanticscholar.orgmdpi.com

Temperature: The reaction can proceed at room temperature but is often heated to reflux to ensure a complete and rapid conversion. mdpi.com

Workup usually involves cooling the reaction mixture and neutralizing it with a base, such as aqueous sodium hydroxide (B78521) (NaOH), to precipitate tin salts, which can then be filtered off. mdpi.com The desired diamine product is then extracted from the filtrate. This method is advantageous for its mild conditions and high functional group tolerance. semanticscholar.org

The conversion of an aromatic nitro group to an amino group can be accomplished by a variety of reducing agents, each with its own set of advantages and disadvantages. The choice of reagent depends on factors such as the presence of other functional groups, cost, scale, safety, and environmental impact.

| Reducing System | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation (H₂/Pd/C, Pt, Ni) | H₂ gas, catalyst, alcohol solvent, room temp. to elevated temp. and pressure. | High efficiency, clean reaction (byproduct is water), catalyst can be recycled. nih.gov | Requires specialized pressure equipment, potential for dehalogenation, catalyst can be expensive and pyrophoric. semanticscholar.org |

| Stannous Chloride (SnCl₂) | SnCl₂·2H₂O, ethanol/HCl, reflux. semanticscholar.orgmdpi.com | Excellent chemoselectivity (tolerates halogens, esters), mild conditions, reliable for lab scale. semanticscholar.orgsemanticscholar.org | Generates significant tin waste, which is difficult to remove and environmentally problematic; moderate atom economy. acsgcipr.org |

| Iron/Acid (Fe/HCl or Fe/NH₄Cl) | Iron powder, HCl or NH₄Cl in ethanol/water, reflux. semanticscholar.org | Inexpensive, effective, and widely used in industry. The Béchamp process is a classic example. researchgate.net | Requires strongly acidic conditions, generates large amounts of iron sludge, workup can be tedious. semanticscholar.org |

| Sodium Borohydride (B1222165) (NaBH₄) | NaBH₄ with a catalyst (e.g., Pd/C) in a solvent like aqueous ethanol. nih.govresearchgate.net | Can be very fast and clean, operates under mild conditions. nih.gov | Can be expensive, may require a catalyst for efficient reduction of aromatic nitro groups. |

| Hydrazine (B178648) (N₂H₄) | Hydrazine hydrate with a catalyst (e.g., Pd/C, Fe) in an alcohol solvent. nih.govresearchgate.net | Powerful reducing agent, avoids the use of high-pressure hydrogen gas. | Highly toxic and carcinogenic, reactions can be highly exothermic and difficult to control. |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. This reaction is fundamental for constructing substituted aromatic compounds and is distinct from electrophilic aromatic substitution. libretexts.org

The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.orgnih.gov For the reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. libretexts.orgstackexchange.com These groups stabilize the negative charge of the Meisenheimer complex through resonance.

In the context of synthesizing complex diamines, SNAr provides a powerful tool for introducing amino functionalities. The fluorine atom is an excellent leaving group for SNAr reactions, and its displacement is strongly activated by an ortho- or para-nitro group. stackexchange.comrsc.org

Reaction Mechanism: A reaction involving an ortho-fluoronitrobenzene derivative and a diamine would proceed with one of the amino groups of the diamine acting as the nucleophile. This amine attacks the carbon atom bearing the fluorine atom, leading to the formation of the Meisenheimer intermediate. The negative charge in this intermediate is delocalized onto the ortho-nitro group, providing significant stabilization. libretexts.org In the final step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and resulting in the formation of a new C-N bond.

This strategy is employed in the synthesis of various substituted benzenediamines. For instance, reacting 2-fluoronitrobenzene derivatives with diamines like (1R,2R)-cyclohexane-1,2-diamine has been successfully used to create chiral building blocks for organocatalysts. mdpi.com Similarly, 4-fluoro-3-nitroaniline can be reacted with various amines to produce N-substituted nitro-p-phenylenediamines, demonstrating the utility of the fluoro-nitro-aniline scaffold in SNAr reactions. google.comgoogle.com The rate of reaction is significantly higher when the nitro group is ortho or para to the fluorine, as a meta-nitro group cannot provide resonance stabilization for the intermediate. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Strategies

Regioselectivity and Stereoselectivity in SNAr Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of precursors to the target compound. The regioselectivity of these reactions is dictated by the electronic effects of the substituents on the aromatic ring. In substrates like 2,4-difluoronitrobenzene, the nitro group, being a powerful electron-withdrawing group, strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

The fluorine atom at the C-4 position (para to the nitro group) is significantly more activated than the fluorine at the C-2 position (ortho to the nitro group). Consequently, nucleophilic attack preferentially occurs at the C-4 position. acs.orgsemanticscholar.orgruc.dk This high regioselectivity is crucial for synthetic strategies that begin with difluoro-nitroaromatic compounds. For instance, the reaction of 2,4-difluoronitrobenzene with an amine nucleophile will almost exclusively yield the 4-amino-2-fluoronitrobenzene derivative. The choice of solvent also plays a critical role, with nonpolar solvents demonstrated to enhance ortho-selective substitution in specific cases by favoring a six-membered polar transition state. acs.orgsemanticscholar.org Stereoselectivity is generally not a factor in these SNAr reactions unless a chiral nucleophile is employed.

| Substrate | Nucleophile | Primary Site of Substitution | Governing Factor |

|---|---|---|---|

| 2,4-Difluoronitrobenzene | Ammonia (NH₃) | C-4 (para- to -NO₂) | Strong activation by the para-nitro group |

| 2,4-Difluoronitrobenzene | Generic Amine (R-NH₂) | C-4 (para- to -NO₂) | Strong activation by the para-nitro group |

| 1,2,4-Trifluoro-5-nitrobenzene | Azide (N₃⁻) | C-4 (para- to -NO₂) | Strong activation by the para-nitro group ruc.dk |

Diazotization-Reduction Sequences for Aromatic Amine Precursors

While the Balz-Schiemann reaction utilizes diazotization of an aromatic amine to introduce a fluorine atom, a more relevant strategy for constructing the diamine framework of the target compound involves the selective reduction of a dinitroaromatic precursor. thieme-connect.de A plausible and effective route to 1,2-Benzenediamine, 4-fluoro-3-nitro- involves the partial reduction of a 4-fluoro-2,3-dinitroaniline intermediate.

A strong precedent for this type of selective reduction is the synthesis of 2-fluoro-5-nitroaniline from 2,4-dinitrofluorobenzene. google.com In this process, the nitro group at the 2-position is selectively reduced using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. google.com This selectivity is attributed to the specific electronic and steric environment of the nitro group being reduced. A similar strategy applied to a suitably substituted dinitro precursor would be an effective method to generate the vicinal diamine structure of the target compound while preserving the third nitro group.

Multi-Step Synthetic Sequences and Optimized Protocols

The construction of 1,2-Benzenediamine, 4-fluoro-3-nitro- necessitates a multi-step approach, typically following a linear or divergent pathway where precursors are sequentially functionalized.

Convergent and Divergent Synthesis Pathways to the Target Compound

A plausible linear synthetic pathway to the target compound can be conceptualized starting from a readily available fluorinated aromatic.

Linear Pathway Example:

Nitration: Start with 1-fluoro-2-nitrobenzene (B31998) and perform a subsequent nitration to yield 4-fluoro-1,2-dinitrobenzene.

Amination: Introduce an amino group via a regioselective SNAr reaction.

Selective Reduction: Perform a selective reduction of one of the two nitro groups to form the 1,2-diamine structure.

A divergent pathway could involve creating a common intermediate that can be used to synthesize a variety of related compounds. For example, an intermediate like 2,4-difluoro-3-nitroaniline could be synthesized. From this intermediate, one fluorine could be substituted with an amino group to yield the target compound, while other reactions could substitute it with different nucleophiles to create a library of derivatives.

Investigation of Reaction Conditions and Yield Optimization

The optimization of reaction conditions is critical for achieving high yields and purity. Key steps that have been studied in detail for related syntheses include nitration and nitro group reduction.

Nitration of p-Fluoroaniline: The synthesis of 4-fluoro-3-nitroaniline, a potential precursor, via the nitration of p-fluoroaniline has been optimized. Studies show that carrying out the nitration under anhydrous conditions using a mixture of nitric acid and sulfuric acid significantly improves the yield and purity of the product. google.com The presence of water in the reaction mixture leads to lower yields. google.com The temperature must be carefully controlled, typically between 0-15 °C, to minimize side reactions. google.com

| Parameter | Condition 1 (Optimized) | Condition 2 (Less Optimal) | Effect on Yield |

|---|---|---|---|

| Reaction Medium | Anhydrous H₂SO₄/HNO₃ | Aqueous H₂SO₄/HNO₃ | Anhydrous conditions provide significantly higher yields. |

| Temperature | 0-10 °C | > 15 °C | Lower temperatures reduce the formation of byproducts. |

| Molar Ratio (p-fluoroaniline:HNO₃) | 1.0 : 1.03-1.10 | Higher ratios of HNO₃ | Slight excess of nitric acid ensures complete conversion. |

Selective Reduction of Dinitro Compounds: For the selective reduction of a nitro group, as in the conversion of 2,4-dinitrofluorobenzene, reaction conditions are crucial for achieving the desired regioselectivity. The use of powdered iron (such as reduced iron) in a molar excess (2.5 to 4 moles per mole of substrate) with a catalytic amount of acid is effective. google.com The reaction is typically run in an inert solvent at temperatures ranging from 60 °C to the boiling point of the system for 10 minutes to 2 hours. google.com

Green Chemistry Approaches in 1,2-Benzenediamine, 4-fluoro-3-nitro- Synthesis

Applying the principles of green chemistry to the synthesis of 1,2-Benzenediamine, 4-fluoro-3-nitro- involves minimizing hazardous waste, improving atom economy, and using safer reagents and solvents. researchgate.net

Traditional methods for fluorination, such as the Balz-Schiemann reaction, often involve hazardous diazonium salt intermediates and high temperatures, which are concerns from a green chemistry perspective. dovepress.com Similarly, classical nitro group reductions using stoichiometric metals like tin or iron generate significant metallic waste. google.com

Potential green improvements to the synthetic pathways include:

Catalytic Hydrogenation: Replacing stoichiometric metal reductants (Fe, SnCl₂) with catalytic hydrogenation (e.g., using H₂ gas with a Pd/C or PtO₂ catalyst) for the nitro group reduction step. This method has a high atom economy and produces only water as a byproduct.

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with safer alternatives like ionic liquids or water, where feasible. For example, greener approaches for fluorination have been developed using ionic liquids, which can be recycled.

Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times and energy consumption, contributing to a more efficient and greener process. nih.gov

One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reactor without isolating intermediates can reduce solvent usage and waste generation. nih.gov

By integrating these approaches, the synthesis of 1,2-Benzenediamine, 4-fluoro-3-nitro- can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 1,2 Benzenediamine, 4 Fluoro 3 Nitro

Reactivity of Amine Functionalities

The two amino groups, situated ortho to each other, are primary sites for reactions involving protonation and nucleophilic attack. Their reactivity is significantly modulated by the electronic effects of the adjacent fluoro and nitro substituents.

Protonation and Basicity in Solution

Nucleophilic Reactivity of Amino Groups

Despite their reduced basicity, the amino groups in 1,2-Benzenediamine, 4-fluoro-3-nitro- retain their nucleophilic character. They can participate in reactions with a variety of electrophiles. For instance, ortho-phenylenediamines are well-known precursors for the synthesis of a wide array of heterocyclic compounds. The close proximity of the two amino groups facilitates condensation and cyclization reactions with reagents like dicarbonyl compounds, carboxylic acids, and their derivatives to form stable five- or six-membered rings, such as benzimidazoles and quinoxalines.

Furthermore, the amino groups can undergo standard reactions such as acylation. In a related compound, 4-nitro-1,2-phenylenediamine, the amino groups readily react with carboxylic acid derivatives in nucleophilic addition/elimination reactions to form N,N'-diamide products. researchgate.net This demonstrates the capacity of the amino groups to act as effective nucleophiles, a reactivity that is crucial for the synthesis of more complex molecules. The adjacent amino groups are thus poised for cyclization reactions, making the molecule a versatile building block in synthetic chemistry.

Reactivity of the Nitro Group

The nitro group is a pivotal functional group that strongly influences the molecule's reactivity through its electronic properties and its own susceptibility to chemical transformation, most notably reduction.

Selective Reduction of the Nitro Group

A key transformation for nitroaromatic compounds is the reduction of the nitro group to a primary amine. wikipedia.org In the case of 1,2-Benzenediamine, 4-fluoro-3-nitro-, the selective reduction of the nitro group is of significant synthetic importance as it would yield 4-fluorobenzene-1,2,3-triamine, a valuable triamine intermediate for synthesizing various heterocyclic compounds.

Achieving this selectivity can be challenging due to the presence of other reducible or sensitive groups, such as the fluorine atom which could be susceptible to hydrogenolysis under harsh reduction conditions. Therefore, mild and selective reducing agents are required. niscpr.res.in A variety of methods have been developed for the selective reduction of aromatic nitro groups in the presence of halogens and other functional groups. wikipedia.orgniscpr.res.inresearchgate.net

One effective method employs hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. niscpr.res.in This system allows for the rapid and selective reduction of the nitro group at room temperature to the corresponding amine in good yields, without affecting halogen substituents. niscpr.res.in Other common methods for reducing aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium-on-carbon or Raney nickel, and the use of metal/acid systems like iron in acidic media or tin(II) chloride. wikipedia.org The choice of reagent is critical to ensure the desired chemoselectivity.

| Reagent/System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Hydrazine glyoxylate / Zn or Mg powder | Room Temperature | Highly selective for the nitro group; does not reduce or cause hydrogenolysis of halogens. | niscpr.res.in |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H₂ gas, various pressures/temperatures | Widely used, but conditions must be controlled to avoid dehalogenation. | wikipedia.org |

| Iron / Acidic Media (e.g., Fe/HCl) | Reflux | Classic and cost-effective method for large-scale reductions. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A mild reducing agent often used for selective reductions. | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl) | Effective for reducing nitro groups in the presence of other functional groups. | wikipedia.org |

Influence of the Nitro Group on Aromatic Ring Activation/Deactivation

The nitro group exerts a powerful electron-withdrawing effect on the benzene (B151609) ring through both induction and resonance. This has a profound impact on the ring's susceptibility to electrophilic and nucleophilic attack.

Deactivation towards Electrophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic π-system. byjus.com This deactivates the ring, making it much less reactive towards electrophiles compared to benzene. Any electrophilic substitution that does occur is directed primarily to the meta position relative to the nitro group, as the ortho and para positions are more strongly deactivated due to resonance effects. byjus.commasterorganicchemistry.com

Activation towards Nucleophilic Aromatic Substitution: Conversely, the decrease in electron density makes the aromatic ring more susceptible to attack by nucleophiles. The nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. mdpi.comjsynthchem.com This activation is crucial for the reactivity of the fluorine substituent in 1,2-Benzenediamine, 4-fluoro-3-nitro-.

Reactivity of the Fluorine Substituent

The fluorine atom at position 4 is subject to nucleophilic aromatic substitution (SNAr). Its reactivity as a leaving group is significantly enhanced by the presence of the electron-withdrawing nitro group at the ortho position (position 3). nih.gov Halogens on aromatic rings that are activated by ortho or para nitro groups are well-known to be good leaving groups in SNAr reactions. mdpi.comnih.gov

The mechanism typically involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group. In the second step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. nih.gov

Nucleophilic Displacement of Fluorine in Aromatic Systems

The presence of a fluorine atom on the benzene ring, activated by a proximate electron-withdrawing nitro group, makes 1,2-Benzenediamine, 4-fluoro-3-nitro- a candidate for nucleophilic aromatic substitution (SNAr) reactions. In SNAr mechanisms, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.

Research on similar compounds, such as 1-fluoro-2,4-dinitrobenzene (B121222) and p-fluoronitrobenzene, has demonstrated that fluorine is an excellent leaving group in SNAr reactions, often being more reactive than other halogens. doubtnut.comrsc.orgrsc.org The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. youtube.com The rate-determining step in these reactions is typically the initial addition of the nucleophile to form the stabilized carbanion intermediate. doubtnut.com Therefore, it is expected that 1,2-Benzenediamine, 4-fluoro-3-nitro- will readily undergo reactions with various nucleophiles (e.g., amines, alkoxides, thiolates) to displace the fluoride ion. nih.govresearchgate.netresearchgate.net

| Influencing Factor | Effect on 1,2-Benzenediamine, 4-fluoro-3-nitro- | Reference |

|---|---|---|

| Nitro Group | Strongly activates the ring towards nucleophilic attack by withdrawing electron density. | nih.govnih.gov |

| Fluorine Atom | Excellent leaving group due to its high electronegativity, which polarizes the C-F bond. | doubtnut.comyoutube.com |

| Amino Groups | Electron-donating groups that generally deactivate the ring towards nucleophilic attack. Their effect is likely overcome by the powerful nitro group. | |

| Nucleophile Strength | Stronger nucleophiles will lead to faster reaction rates. | nih.gov |

Electronic Effects of Fluorine on Reaction Pathways

The fluorine atom exerts a significant influence on the reactivity of the aromatic ring through a combination of inductive and resonance effects. semanticscholar.orgresearchgate.net Its high electronegativity results in a strong electron-withdrawing inductive effect (-I effect), which polarizes the carbon-fluorine bond and decreases the electron density of the aromatic ring. researchgate.net This inductive effect is paramount in activating the ring for nucleophilic aromatic substitution, as it enhances the electrophilicity of the carbon atom bonded to the fluorine. youtube.com

Electrophilic Aromatic Substitution (EAS) Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. youtube.com The feasibility and outcome of EAS reactions on 1,2-Benzenediamine, 4-fluoro-3-nitro- are governed by the cumulative electronic effects of the four existing substituents.

The substituents can be classified based on their activating/deactivating and directing effects:

Amino (-NH2) groups: These are strongly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. youtube.com

Nitro (-NO2) group: This is a strongly deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. youtube.comyoutube.com

Fluoro (-F) group: This is a deactivating group due to its strong inductive effect but is considered an ortho-, para-director because of its resonance effect. researchgate.netyoutube.com

Regiochemical Considerations in EAS

Predicting the site of electrophilic attack requires a careful analysis of the directing effects of all four substituents. youtube.comyoutube.com The available positions for substitution are C-5 and C-6.

Let's analyze the directing effects for each available position:

Position C-5: This position is ortho to the amino group at C-2 and meta to the amino group at C-1. It is also ortho to the fluoro group at C-4 and meta to the nitro group at C-3.

Position C-6: This position is ortho to the amino group at C-1, meta to the amino group at C-2, para to the fluoro group at C-4, and ortho to the nitro group at C-3.

The directing effects can be summarized as follows:

| Substituent (Position) | Type | Directing Preference |

|---|---|---|

| Amino (C-1) | Strongly Activating | Ortho (C-2, C-6), Para (C-4) |

| Amino (C-2) | Strongly Activating | Ortho (C-1, C-3), Para (C-5) |

| Nitro (C-3) | Strongly Deactivating | Meta (C-1, C-5) |

| Fluoro (C-4) | Deactivating | Ortho (C-3, C-5), Para (C-1) |

Considering these effects:

For Position C-5: It is favored (para) by the powerful activating amino group at C-2. It is also favored (ortho) by the fluoro group and (meta) by the nitro group.

For Position C-6: It is favored (ortho) by the powerful activating amino group at C-1.

In cases with multiple substituents, the most powerful activating group generally controls the regioselectivity. Here, the two amino groups are the strongest activators. The position at C-5 is para to one amino group, while the position at C-6 is ortho to the other. Given that para substitution is often sterically preferred over ortho substitution, and C-5 is also favored by the fluoro and nitro directors, substitution at the C-5 position is the most probable outcome for an EAS reaction.

Oxidation Reactions of the Compound

Ortho-phenylenediamines are known to undergo oxidation reactions to form various heterocyclic compounds, most notably phenazines. ossila.com The reaction typically involves the oxidative condensation of the two amino groups. For instance, 4-fluoro-1,2-phenylenediamine can be used to synthesize 2,3-diaminophenazines through an oxidative process. ossila.com

Given this precedent, it is highly probable that 1,2-Benzenediamine, 4-fluoro-3-nitro- would undergo similar transformations. Oxidation, potentially using reagents like iron(III) chloride (FeCl3) or even air under certain conditions, could lead to the formation of a substituted phenazine (B1670421). The reaction would involve the formation of a diimine intermediate, followed by cyclization and aromatization. The presence of the fluoro and nitro substituents would be retained on the resulting phenazine structure, yielding a highly functionalized heterocyclic system.

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms of reactions involving 1,2-Benzenediamine, 4-fluoro-3-nitro- is crucial for controlling reaction outcomes and designing new synthetic pathways.

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms that are difficult to study experimentally. researchgate.net For the key transformations of 1,2-Benzenediamine, 4-fluoro-3-nitro-, computational modeling can provide significant insights.

Nucleophilic Aromatic Substitution (SNAr): DFT calculations can be used to model the reaction pathway for the displacement of the fluorine atom. By calculating the energies of the reactants, the Meisenheimer intermediate, and the transition states, researchers can determine the activation energy of the reaction. nih.gov This allows for a comparison of the reactivity of 1,2-Benzenediamine, 4-fluoro-3-nitro- with different nucleophiles and can confirm that the formation of the intermediate is the rate-limiting step.

Electrophilic Aromatic Substitution (EAS): Computational modeling can be employed to predict the regioselectivity of EAS reactions with greater certainty. By calculating the stability of the possible arenium ion (sigma complex) intermediates that would be formed upon electrophilic attack at C-5 and C-6, the preferred reaction pathway can be identified. youtube.com The intermediate with the lower energy corresponds to the major product. Such calculations can quantify the competing directing effects of the amino, nitro, and fluoro groups.

Oxidation to Phenazine: The mechanism of oxidative cyclization can also be explored. Computational models can map the potential energy surface for the entire reaction, identifying the structures of intermediates and transition states leading from the diamine to the final phenazine product. This can help elucidate the role of the oxidant and the specific steps involved in the cyclization and subsequent aromatization.

These computational approaches provide a molecular-level understanding of the factors controlling the reactivity and selectivity of this complex molecule. nih.govnih.gov

Kinetic Studies of Reaction Rates for 1,2-Benzenediamine, 4-fluoro-3-nitro- Not Available in Publicly Accessible Literature

Despite a comprehensive search of scientific databases and literature, no specific kinetic studies or reaction rate data for the chemical compound 1,2-Benzenediamine, 4-fluoro-3-nitro- could be located.

Therefore, the section on "Kinetic Studies of Reaction Rates" cannot be completed at this time due to the absence of relevant scientific data.

Derivatization and Functionalization of 1,2 Benzenediamine, 4 Fluoro 3 Nitro

Synthesis of Heterocyclic Systems

The primary application of 1,2-Benzenediamine, 4-fluoro-3-nitro- in organic synthesis is the construction of fused N-heterocycles. These reactions typically involve condensation and cyclization with bifunctional electrophiles.

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry. The synthesis of 6-fluoro-7-nitro-1H-benzimidazole derivatives from 1,2-Benzenediamine, 4-fluoro-3-nitro- is a well-established and versatile transformation.

A primary and widely utilized method for synthesizing 2-substituted benzimidazoles is the direct condensation of an ortho-phenylenediamine with an aldehyde. rsc.orgresearchgate.net When 1,2-Benzenediamine, 4-fluoro-3-nitro- is treated with various aromatic or aliphatic aldehydes, it yields the corresponding 2-substituted-6-fluoro-7-nitro-1H-benzimidazoles. The reaction proceeds through the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization. The final step is an oxidative aromatization to form the stable benzimidazole ring. nih.govresearchgate.net A variety of aldehydes, bearing both electron-donating and electron-withdrawing groups, can be employed, demonstrating the broad scope of this reaction. nih.gov

To improve reaction efficiency, yields, and conditions, various catalysts are employed. These catalysts facilitate key steps in the condensation and subsequent cyclization-oxidation sequence.

Acid Catalysts: Brønsted acids are commonly used to catalyze the initial condensation between the diamine and the aldehyde. Catalysts such as hydrogen peroxide in hydrochloric acid have proven effective for this transformation, often leading to excellent yields in short reaction times at room temperature. organic-chemistry.org

Oxidative Reagents: Oxidizing agents are often required for the final aromatization step. Systems like sodium metabisulfite (B1197395) are used to facilitate the conversion of the dihydrobenzimidazole intermediate to the final benzimidazole product. nih.govresearchgate.net

Nanomaterial Catalysts: Modern synthetic methods increasingly utilize heterogeneous catalysts, such as supported gold nanoparticles (e.g., Au/TiO₂). nih.gov These catalysts can promote the reaction under ambient conditions and offer advantages like reusability and simplified product purification. nih.gov

Table 1: Illustrative Synthesis of Benzimidazole Derivatives

| Starting Material | Aldehyde | Catalyst/Conditions | Product | Yield |

| 4-Nitro-o-phenylenediamine | Substituted aromatic aldehydes | Sodium metabisulfite, Microwave | 2-Aryl-6-nitro-1H-benzimidazoles | 90-99% nih.gov |

| o-Phenylenediamine (B120857) | Aromatic aldehydes | H₂O₂ / HCl, Acetonitrile, RT | 2-Aryl-1H-benzimidazoles | Excellent organic-chemistry.org |

| o-Phenylenediamine | 4-Methylbenzaldehyde | Au/TiO₂, Methanol (B129727), 25°C | 2-(p-tolyl)-1H-benzimidazole | High nih.gov |

Benzotriazines are another important class of nitrogen-containing heterocycles. The synthesis of benzotriazole, a related structure, from ortho-phenylenediamines is a classic transformation that can be applied to 1,2-Benzenediamine, 4-fluoro-3-nitro-.

The most direct method for converting ortho-phenylenediamines to benzotriazoles is through diazotization followed by intramolecular cyclization. gsconlinepress.comgsconlinepress.com This reaction involves treating 1,2-Benzenediamine, 4-fluoro-3-nitro- with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in an acidic medium like acetic acid. orgsyn.org One of the amino groups is converted into a diazonium salt, which is a potent electrophile. The neighboring amino group then acts as a nucleophile, attacking the diazonium group to close the five-membered triazole ring. This spontaneous cyclization results in the formation of 6-fluoro-7-nitro-1H-benzotriazole. gsconlinepress.com The reaction is often exothermic and proceeds rapidly upon addition of the nitrite solution. orgsyn.org

Quinoxalines and their more complex annulated derivatives, such as indoloquinoxalines, are prominent scaffolds in biologically active molecules and functional materials.

The most common and efficient synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgchim.it By reacting 1,2-Benzenediamine, 4-fluoro-3-nitro- with dicarbonyl compounds such as benzil, glyoxal, or other α-diketones, 6-fluoro-7-nitroquinoxaline (B8214321) derivatives can be readily prepared. This condensation reaction is typically performed in solvents like ethanol (B145695) or toluene (B28343) and can be catalyzed by various heteropolyoxometalates supported on alumina, allowing the reaction to proceed at room temperature with high yields. nih.gov

The construction of the more complex indoloquinoxaline scaffold from 1,2-Benzenediamine, 4-fluoro-3-nitro- is a multi-step process. A general approach involves the initial synthesis of a functionalized quinoxaline (B1680401) derivative, which is then elaborated to form the fused indole (B1671886) ring. For instance, the condensation of the diamine with a substituted isatin (B1672199) in the presence of a palladium catalyst can be used to construct the indolo[2,3-b]quinoxaline core. researchgate.net Alternatively, an indeno[1,2-b]quinoxaline skeleton can be formed through the condensation of the diamine with indan-1,2-diones. nih.gov

Phenazine (B1670421) Derivatives via Oxidative Cyclization

Phenazines are a class of nitrogen-containing heterocyclic compounds with applications in materials science and medicinal chemistry. A common route to phenazine synthesis involves the oxidative cyclization of ortho-phenylenediamines. For 1,2-Benzenediamine, 4-fluoro-3-nitro-, this transformation can be achieved through condensation with an ortho-quinone, such as 1,2-benzoquinone.

The general mechanism involves the initial reaction of the diamine with the quinone to form an intermediate, which then undergoes an oxidative cyclization to yield the phenazine ring system. While specific literature detailing this reaction for 4-fluoro-3-nitro-1,2-benzenediamine is not abundant, the principles of phenazine synthesis are well-established for analogous o-phenylenediamines. Modern synthetic methods, such as electrochemical anodic oxidative (4+2) cyclization between anilines and o-phenylenediamines, offer efficient routes to construct the phenazine core with good functional group tolerance. nih.govresearcher.life The presence of the electron-withdrawing fluoro and nitro groups on the diamine starting material would influence the reaction kinetics and potentially the regioselectivity of the cyclization, leading to specifically substituted fluorinated and nitrated phenazine derivatives. rsc.orgresearchgate.net

Table 1: General Reaction for Phenazine Synthesis

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

|---|---|---|---|

| 1,2-Benzenediamine, 4-fluoro-3-nitro- | 1,2-Benzoquinone (or other o-quinones) | Substituted Phenazine | Condensation and Oxidative Cyclization |

Formation of Schiff Bases and Related Imines

The vicinal diamine functionality of 1,2-Benzenediamine, 4-fluoro-3-nitro- makes it an excellent precursor for the synthesis of Schiff bases (imines) through condensation with carbonyl compounds.

Condensation with Aldehydes and Ketones

The reaction of 1,2-Benzenediamine, 4-fluoro-3-nitro- with aldehydes or ketones results in the formation of a C=N double bond, characteristic of an imine or Schiff base. Typically, this condensation is carried out by refluxing the diamine with the carbonyl compound in an alcoholic solvent. The reaction can be catalyzed by a small amount of acid.

Due to the two amine groups, the reaction can proceed in a 1:1 or 1:2 molar ratio of diamine to carbonyl compound, leading to mono- or di-imine products, respectively. Research on the closely related compound, 4-nitro-1,2-phenylenediamine, has shown that it readily undergoes condensation with various aldehydes and ketones. rdd.edu.iqresearchgate.net For instance, the condensation of 4-nitro-1,2-phenylenediamine with 2-acetylferrocene in a 1:1 molar ratio yields a bidentate Schiff base ligand. cu.edu.egresearchgate.net This reaction is typically performed under reflux in ethanol and methanol for several hours. cu.edu.eg The reactivity of 1,2-Benzenediamine, 4-fluoro-3-nitro- is expected to be similar, allowing for the synthesis of a wide array of Schiff bases by selecting appropriate aldehydes or ketones. nih.gov

Application of Schiff Bases as Ligands

Schiff bases derived from o-phenylenediamines are highly valuable in coordination chemistry due to the presence of imine nitrogen atoms, which can effectively coordinate with metal ions. nih.govnih.gov The Schiff bases synthesized from 1,2-Benzenediamine, 4-fluoro-3-nitro- can act as bidentate or potentially tetradentate ligands, depending on whether one or both amine groups have been condensed.

These ligands form stable complexes with a variety of transition metals. For example, the Schiff base derived from 4-nitro-1,2-phenylenediamine and 2-acetylferrocene has been used to synthesize octahedral complexes with Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). cu.edu.egresearchgate.net In these complexes, the Schiff base coordinates to the metal ion through the azomethine nitrogen and the remaining free amine group. cu.edu.egresearchgate.net Such metal complexes are investigated for their catalytic, antimicrobial, and anticancer properties. cu.edu.egnih.gov The electronic properties of the resulting metal complexes can be tuned by the substituents on the phenylenediamine and the aldehyde/ketone precursors.

Table 2: Examples of Metal Complexes with Related Schiff Base Ligands

| Ligand Derived From | Metal Ion | Resulting Complex Geometry |

|---|---|---|

| 4-nitro-1,2-phenylenediamine and 2-acetylferrocene | Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Octahedral |

N-Substitution and N-Derivatization of Amine Groups

The primary amine groups of 1,2-Benzenediamine, 4-fluoro-3-nitro- are nucleophilic and can undergo substitution reactions, such as acylation and sulfonation, to form amide and sulfonamide derivatives, respectively.

Acylation

Acylation of the amine groups involves their reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction results in the formation of an N-acyl derivative (an amide). Given the presence of two amine groups with potentially different reactivities due to the electronic effects of the fluoro and nitro substituents, selective mono-acylation or di-acylation could be possible by controlling the stoichiometry of the reactants.

The acylation of the related compound 4-fluoro-3-nitroaniline (B182485) with chloroacetyl chloride in the presence of triethylamine (B128534) is a known transformation, yielding 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. A similar reaction with 1,2-Benzenediamine, 4-fluoro-3-nitro- would be expected to proceed readily, providing access to a range of amide derivatives with potential biological activities.

Sulfonation

N-sulfonation involves the reaction of the amine groups with a sulfonyl chloride (e.g., benzenesulfonyl chloride, tosyl chloride) in the presence of a base (like pyridine) to yield a sulfonamide. This is a standard method for protecting or modifying amine functionalities.

While direct N-sulfonation of 1,2-Benzenediamine, 4-fluoro-3-nitro- is not extensively documented, the synthesis of related compounds like 4-fluoro-3-nitrobenzenesulfonamide (B30519) is achieved through the sulfonation of 1-fluoro-2-nitrobenzene (B31998) with chlorosulfonic acid, followed by reaction with ammonia. chemicalbook.com This indicates the stability of the sulfonamide group on the 4-fluoro-3-nitrophenyl scaffold. The N-sulfonation of the diamine itself would provide derivatives where one or both amine groups are converted to sulfonamides, significantly altering the chemical properties of the parent molecule.

Table 3: N-Substitution Reactions

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Acylation | Acyl chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Amide (-NHCOR) |

Alkylation (Reductive and Non-Reductive)

The amino groups of 1,2-Benzenediamine, 4-fluoro-3-nitro- are nucleophilic and can undergo alkylation reactions. Both non-reductive and reductive alkylation methods can be employed, leading to the formation of N-alkylated products.

Non-Reductive Alkylation:

Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products at one or both amino groups. The regioselectivity of this reaction is influenced by the electronic environment of the two amino groups. The amino group at the 2-position is ortho to the nitro group and meta to the fluorine, while the amino group at the 1-position is meta to the nitro group and para to the fluorine. The strong electron-withdrawing nitro group deactivates the ortho amino group more significantly than the meta amino group, potentially leading to preferential alkylation at the 1-position. However, steric hindrance from the adjacent nitro group can also influence the reaction outcome.

Recent studies on the N-alkylation of substituted anilines, such as 2-nitroaniline, have shown that these reactions can be effectively catalyzed by transition metal complexes, for instance, nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes, with benzyl (B1604629) alcohol as the alkylating agent. nih.gov For 2-nitroaniline, the N-benzylated product was obtained in a 64% yield, demonstrating the feasibility of alkylating amino groups in the presence of a deactivating nitro group. nih.gov Similarly, acid-catalyzed N-alkylation of unprotected arylamines, including those with electron-withdrawing groups like 2-nitroaniline, has been achieved using ortho-quinone methides, affording the corresponding N-alkylated products in good yields. acs.org

Reductive Alkylation (Reductive Amination):

Reductive amination is a powerful method for the controlled alkylation of amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding alkylated amine. masterorganicchemistry.com This method avoids the issue of over-alkylation often encountered in direct alkylation with alkyl halides. masterorganicchemistry.com

For 1,2-Benzenediamine, 4-fluoro-3-nitro-, reductive amination would proceed by first reacting with an aldehyde or ketone to form an imine at one of the amino groups, which is then reduced. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is crucial for chemoselectivity, especially in the presence of the reducible nitro group.

A particularly relevant approach is the reductive amination of nitro compounds, where the nitro group is reduced to an amine and simultaneously alkylated in a one-pot reaction. This methodology has been successfully applied to a wide range of nitroarenes using various catalytic systems. For instance, molybdenum sulfide (B99878) clusters have demonstrated high activity in the reductive benzylation and alkylation of aromatic nitro compounds. nih.gov

Table 1: Comparison of Alkylation Methods for Amino Groups in Aromatic Compounds

| Method | Reagents | Advantages | Disadvantages | Potential Outcome for 1,2-Benzenediamine, 4-fluoro-3-nitro- |

|---|---|---|---|---|

| Non-Reductive Alkylation | Alkyl halides, Base | Simple procedure | Risk of over-alkylation, potential for mixture of regioisomers | Mixture of mono- and di-alkylated products, with potential for regioselectivity based on electronic and steric effects. |

| Catalytic N-Alkylation | Alcohols, Transition metal catalyst (e.g., Ir, Ru) | Use of readily available alcohols, good yields | Requires specific catalysts, higher temperatures | Mono-alkylation at one or both amino groups is expected. |

| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH₃CN) | Controlled mono-alkylation, avoids over-alkylation | Requires careful selection of reducing agent to avoid nitro group reduction | Selective mono-alkylation at the more reactive amino group. |

| Reductive Alkylation of Nitro Group | Aldehydes/Ketones, Reducing agent/Catalyst | One-pot conversion of nitro to N-alkylamino | Harsh conditions may be required, potential for side reactions | Would first reduce the nitro group to an amine, which would then undergo alkylation. |

Arylation

The introduction of an aryl group onto the nitrogen atoms of 1,2-Benzenediamine, 4-fluoro-3-nitro- can be achieved through N-arylation reactions. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with diverse biological activities. Transition-metal catalysis is the most common and effective method for the N-arylation of amines.

Transition-Metal-Catalyzed N-Arylation:

Copper- and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are widely used for the formation of C-N bonds. These reactions typically involve the coupling of an amine with an aryl halide or triflate in the presence of a metal catalyst, a ligand, and a base.

For 1,2-Benzenediamine, 4-fluoro-3-nitro-, N-arylation would likely occur at one or both of the amino groups. The regioselectivity would again be dictated by the electronic and steric environment of the two inequivalent amino groups. The presence of electron-withdrawing groups on the aniline (B41778) substrate can influence the reaction efficiency.

Studies on the chemoselective N-arylation of aminobenzene sulfonamides using copper-catalyzed Chan–Evans–Lam reactions have demonstrated that the reaction conditions can be tuned to achieve arylation at either the amino or the sulfonamide nitrogen. rsc.org While not a direct analogue, this highlights the potential for achieving regioselectivity in the N-arylation of polyfunctionalized anilines. There is a vast body of literature on the transition-metal-catalyzed N-arylation of amines, which suggests that suitable conditions could be found for the arylation of 1,2-Benzenediamine, 4-fluoro-3-nitro-. rsc.org

Transition-Metal-Free N-Arylation:

While less common, transition-metal-free N-arylation methods have been developed. One such protocol for an Ullmann-type arylation process utilizes a combination of potassium hydroxide (B78521) and dimethyl sulfoxide, which is proposed to proceed via a benzyne (B1209423) intermediate. researchgate.netscilit.com This approach has been applied to a range of nucleophiles, including amines. researchgate.netscilit.com The applicability of this method to a highly functionalized substrate like 1,2-Benzenediamine, 4-fluoro-3-nitro- would depend on the compatibility of the other functional groups with the strongly basic reaction conditions.

Table 2: Overview of N-Arylation Methods for Aromatic Amines

| Method | Catalyst/Reagent | Ligand (if applicable) | Base | Typical Substrates | Potential Application to 1,2-Benzenediamine, 4-fluoro-3-nitro- |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphine ligands (e.g., BINAP, Xantphos) | Strong bases (e.g., NaOtBu, K₃PO₄) | Aryl halides, aryl triflates | Feasible for mono- or di-arylation, regioselectivity to be determined. |

| Ullmann Condensation | Copper salts or complexes (e.g., CuI, Cu₂O) | Diamines, phenanthrolines | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Aryl halides | A classic method that could be adapted for this substrate. |

| Chan-Evans-Lam Coupling | Copper salts (e.g., Cu(OAc)₂) | Often ligandless or with pyridine | - | Arylboronic acids | Milder conditions, chemoselectivity might be achievable. |

| Transition-Metal-Free Arylation | KOH/DMSO | None | KOH | Aryl halides | Potential for arylation, but harsh basicity may cause side reactions. |

Regioselective Functionalization Studies

The regioselective functionalization of 1,2-Benzenediamine, 4-fluoro-3-nitro- is a key challenge due to the presence of multiple reactive sites. The directing effects of the existing substituents are paramount in determining the outcome of chemical transformations.

Amino Groups (-NH₂): Both are activating and ortho-, para-directing for electrophilic aromatic substitution. However, under strongly acidic conditions, they are protonated to the deactivating, meta-directing -NH₃⁺ group.

Fluoro Group (-F): It is deactivating due to its inductive effect but is ortho-, para-directing due to its resonance effect.

Nitro Group (-NO₂): This is a strongly deactivating and meta-directing group for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SₙAr):

The fluorine atom in 1,2-Benzenediamine, 4-fluoro-3-nitro- is activated towards nucleophilic aromatic substitution by the ortho-nitro group. The nitro group stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction. libretexts.org Therefore, the fluorine atom can be displaced by various nucleophiles. The regioselectivity of such a substitution is generally high, with the nucleophile replacing the leaving group that is ortho or para to a strong electron-withdrawing group. libretexts.org

Functionalization of the Amino Groups:

As discussed in the alkylation and arylation sections, the two amino groups are chemically inequivalent. The N1-amino group is para to the fluorine and meta to the nitro group, while the N2-amino group is meta to the fluorine and ortho to the nitro group. The strong electron-withdrawing effect of the nitro group is expected to decrease the nucleophilicity of the adjacent N2-amino group more significantly than the N1-amino group. This difference in nucleophilicity could be exploited to achieve regioselective mono-functionalization at the N1-position under carefully controlled conditions.

Recent advancements in the regioselective synthesis of ortho-phenylenediamines have utilized directing group strategies in transition-metal-catalyzed C-H amination reactions. nih.govacs.org While these methods are for the introduction of an amino group, the principles of using directing groups to control regioselectivity are broadly applicable. For a molecule like 1,2-Benzenediamine, 4-fluoro-3-nitro-, one of the amino groups could potentially be selectively protected and then the other functionalized.

The reaction of non-symmetrical o-phenylenediamines with alk-3-yn-1-ones has been shown to proceed regioselectively with respect to the amino groups, leading to the formation of substituted 1,5-benzodiazepines. rsc.org This demonstrates that the inherent electronic differences between the amino groups in a substituted o-phenylenediamine can be sufficient to control the regiochemical outcome of a reaction.

Table 3: Predicted Regioselectivity of Reactions on 1,2-Benzenediamine, 4-fluoro-3-nitro-

| Reaction Type | Reagent/Conditions | Predicted Major Product/Site of Reaction | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Halogenation) | Mild conditions | Substitution at C-5 or C-6 | The amino groups are the strongest activating groups, directing ortho and para. The C-5 and C-6 positions are ortho and para to the amino groups. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | Displacement of the fluorine atom at C-4 | The fluorine atom is activated by the ortho-nitro group, which stabilizes the Meisenheimer intermediate. |

| Mono-N-Alkylation/Arylation | 1 equivalent of electrophile, controlled conditions | N1-functionalization | The N1-amino group is expected to be more nucleophilic than the N2-amino group, which is strongly deactivated by the adjacent nitro group. |

| Cyclization Reactions | Dicarbonyl compounds (e.g., α-diketones) | Formation of quinoxaline derivatives | The two adjacent amino groups will readily condense with dicarbonyl compounds. |

Applications in Advanced Chemical Research

Organocatalysis

Derivatives of 1,2-Benzenediamine, 4-fluoro-3-nitro- are integral to the design of sophisticated organocatalysts. These metal-free catalysts are sought after for their role in promoting chemical reactions with high efficiency and selectivity, aligning with the principles of green chemistry.

Development of Bifunctional Organocatalysts Incorporating 1,2-Benzenediamine, 4-fluoro-3-nitro- Derivatives

The synthesis of bifunctional organocatalysts often utilizes ortho-fluoronitrobenzene derivatives, such as the parent structure of 1,2-Benzenediamine, 4-fluoro-3-nitro-, as key starting materials. mdpi.commdpi.com A common synthetic strategy involves a multi-step process beginning with a nucleophilic aromatic substitution. In this step, a chiral diamine, like (1R,2R)-cyclohexane-1,2-diamine or (S)-quininamine, displaces the fluorine atom on the nitrobenzene (B124822) ring. mdpi.commdpi.com

This initial reaction is typically followed by several transformations to build the final catalyst structure:

Selective Alkylation/Derivatization: The primary aliphatic amino group of the chiral scaffold is selectively modified. mdpi.com

Reduction of the Nitro Group: The nitro group on the aromatic ring is reduced to an amine, yielding the crucial 1,2-benzenediamine moiety. mdpi.com

Final Functionalization: The newly formed primary aromatic amino group is further derivatized through reactions like acylation, sulfonation, reductive alkylation, or arylation. mdpi.com This final step introduces a hydrogen-bond-donating group, completing the bifunctional nature of the catalyst.

These catalysts are designed to have both a basic site (tertiary amine) from the chiral scaffold and an acidic hydrogen-bond-donating site from the modified benzenediamine unit. mdpi.com This dual functionality is central to their catalytic activity.

Asymmetric Catalysis Using Chiral Derivatives

Chiral derivatives synthesized from precursors like 1,2-Benzenediamine, 4-fluoro-3-nitro- have been evaluated for their effectiveness in asymmetric catalysis. The primary goal is to control the stereochemical outcome of a reaction, producing one enantiomer of a chiral product in excess.

These organocatalysts have been tested in benchmark reactions such as the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.commdpi.com In these tests, the catalysts guide the approach of the reactants to favor the formation of one enantiomer over the other. The performance of these catalysts varies depending on their specific structure, with reported enantioselectivities reaching up to 72% enantiomeric excess (ee). mdpi.com However, results can be modest, with some catalysts yielding incomplete conversions (up to 93%) and lower enantioselectivities (up to 41% ee). mdpi.com Research has indicated that electron-withdrawing groups on the benzenediamine ring are generally beneficial for catalytic performance. mdpi.com

| Catalyst Type | Chiral Scaffold | Max. Conversion (%) | Max. Enantioselectivity (% ee) | Favored Enantiomer |

|---|---|---|---|---|

| Benzenediamine-derived | (1R,2R)-cyclohexane-1,2-diamine | 93 | 41 | S |

| N-(2,2,-dicyanovinyl)-1,2-benzenediamine | (S)-quininamine | N/A | 72 | S |

Mechanistic Insights into Catalytic Activity

The catalytic activity of these bifunctional organocatalysts stems from their ability to act as noncovalent activators. mdpi.com They are designed to simultaneously activate both the nucleophile and the electrophile in a reaction through hydrogen bonding.

The proposed mechanism involves:

The tertiary amine of the chiral scaffold (e.g., quinuclidine (B89598) or cyclohexane-1,2-diamine) acts as a Brønsted base, deprotonating the nucleophile (e.g., acetylacetone) to increase its reactivity.

The hydrogen-bond-donating moiety on the 1,2-benzenediamine portion of the catalyst binds to and activates the electrophile (e.g., trans-β-nitrostyrene). mdpi.commdpi.com

Coordination Chemistry

In coordination chemistry, derivatives of 1,2-Benzenediamine, 4-fluoro-3-nitro-, particularly its close analog 4-nitro-1,2-phenylenediamine, are used to create ligands for the synthesis of metal complexes. These ligands can form stable and structured complexes with various transition metals.

Synthesis of Metal Complexes with Derivatives as Ligands

A primary route to forming ligands from 1,2-benzenediamine derivatives is through Schiff base condensation. cu.edu.egresearchgate.netnih.gov This reaction typically involves the condensation of the diamine with a ketone or aldehyde. For example, 4-nitro-1,2-phenylenediamine can be reacted with 2-acetylferrocene to form a bidentate organometallic Schiff base ligand. cu.edu.egresearchgate.net

Once the Schiff base ligand is synthesized, it can be reacted with various metal salts (e.g., chlorides of Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)) in an appropriate solvent like ethanol (B145695) to yield the corresponding metal complexes. cu.edu.egresearchgate.net These complexes are often solid materials that can be isolated, purified, and characterized using a range of analytical techniques. cu.edu.egresearchgate.net The resulting complexes exhibit diverse properties and potential applications, including in catalysis and materials science. nih.gov

Investigation of Coordination Modes and Geometries

Spectroscopic and analytical studies are employed to determine how the Schiff base ligands coordinate to the metal centers and the resulting geometry of the complexes. For ligands derived from 4-nitro-1,2-phenylenediamine and an acetyl group, coordination typically occurs through the nitrogen atoms of the azomethine (imine) and the remaining free amine groups. cu.edu.egresearchgate.net

These bidentate ligands chelate to the metal ion, and based on spectral and analytical data, the resulting metal complexes often adopt an octahedral geometry. cu.edu.egresearchgate.net In this arrangement, the metal center is coordinated to multiple ligands and potentially other species like water or chloride ions to satisfy its coordination number.

| Metal Ion | Coordination Site 1 | Coordination Site 2 | Proposed Geometry |

|---|---|---|---|

| Cr(III) | Azomethine Nitrogen | Amine Nitrogen | Octahedral |

| Mn(II) | Azomethine Nitrogen | Amine Nitrogen | Octahedral |

| Fe(III) | Azomethine Nitrogen | Amine Nitrogen | Octahedral |

| Co(II) | Azomethine Nitrogen | Amine Nitrogen | Octahedral |

| Ni(II) | Azomethine Nitrogen | Amine Nitrogen | Octahedral |

| Cu(II) | Azomethine Nitrogen | Amine Nitrogen | Octahedral |

| Zn(II) | Azomethine Nitrogen | Amine Nitrogen | Octahedral |

| Cd(II) | Azomethine Nitrogen | Amine Nitrogen | Octahedral |

Electronic Properties of Metal-Ligand Complexes

The compound 1,2-Benzenediamine, 4-fluoro-3-nitro- serves as a compelling ligand in coordination chemistry due to the unique electronic characteristics imparted by its substituents. The benzene (B151609) ring is functionalized with two adjacent amino groups, which can act as a bidentate chelate, and is further substituted with both a fluorine atom and a nitro group. These two groups are strongly electron-withdrawing, a property that significantly modulates the electronic environment of the ligand.

When this diamine coordinates with a metal center, the electron-withdrawing nature of the fluoro and nitro substituents decreases the electron density on the nitrogen donor atoms. This reduction in basicity affects the ligand's binding affinity for various metal ions and influences the electrochemical and photophysical properties of the resulting coordination compound. The electronic properties of the metal-ligand complex can be intentionally tuned by these substituents. For instance, the presence of these groups is expected to impact the Lewis acidity of the metal center and the redox potential of the complex. This fine-tuning capability is crucial in the rational design of catalysts, where the electronic environment of the metal center dictates its catalytic activity. The modulation of these properties can influence the stability and reactivity of the metal complexes formed.

| Property Influenced by Substituents | Effect of Fluoro and Nitro Groups |

| Lewis Acidity of Metal Center | Increased |

| Redox Potential of Complex | Modified |

| Basicity of Nitrogen Donors | Decreased |

| Complex Stability & Reactivity | Modulated |

Precursors for Advanced Materials

1,2-Benzenediamine, 4-fluoro-3-nitro- is a valuable intermediate in the synthesis of a variety of advanced materials, owing to its reactive amino groups and the specific properties conferred by the fluoro and nitro substituents.

Synthesis of Precursors for Dyes and Pigments

Aromatic diamines are foundational precursors in the synthesis of a wide array of dyes and pigments. The ortho-diamine functionality of 1,2-Benzenediamine, 4-fluoro-3-nitro- allows for cyclization reactions to form heterocyclic systems that often exhibit chromophoric properties. For instance, the related compound 4-Fluoro-1,2-phenylenediamine is known to be a precursor for 2,3-diaminophenazines, a class of compounds with broad applications in the dye industry. ossila.com The condensation of the ortho-diamine with various diketones or other bifunctional electrophiles can lead to the formation of intensely colored heterocyclic structures.

Furthermore, the presence of the nitro group suggests its potential use in the synthesis of azo dyes. Aromatic amines are routinely diazotized and coupled to other aromatic systems to produce the characteristic azo linkage (-N=N-), which is central to a vast number of commercial dyes. The electronic effects of the fluoro and nitro groups would influence the color of the resulting dye, potentially leading to specific shades in the yellow-to-red spectrum, typical for nitro-containing dye precursors. For example, the closely related 4-fluoro-3-nitroaniline (B182485) is a known intermediate in the preparation of nitro-p-phenylenediamine, a compound widely used as a hair dye.

Role in Polymer and Optoelectronic Material Synthesis

The unique structure of 1,2-Benzenediamine, 4-fluoro-3-nitro- makes it a candidate monomer for the synthesis of high-performance polymers. Ortho-phenylenediamines are key building blocks for polybenzimidazoles (PBIs), a class of polymers renowned for their exceptional thermal and chemical stability. kpi.uadtu.dk The synthesis involves a polycondensation reaction between a tetraamine (B13775644) (or a diamine like 1,2-benzenediamine) and a dicarboxylic acid derivative. The incorporation of the fluoro and nitro groups onto the polymer backbone would significantly alter the properties of the resulting PBI, potentially enhancing solubility, modifying thermal characteristics, or introducing specific optical and electronic properties. A related compound, 4-Fluoro-1,2-phenylenediamine, is used as a hardener for epoxy resins, where it improves the thermal conductivity of the polymer matrix. ossila.com

In the field of optoelectronics, derivatives of this compound are of significant interest. The electropolymerization of related nitroaniline compounds has been explored for creating thin polymer films on electrodes. The properties of these films are highly dependent on the substituents, indicating that polymers derived from 1,2-Benzenediamine, 4-fluoro-3-nitro- could be tailored for use in sensors or other electronic devices. Poly(phenylenediamine) materials are recognized as potential precursors for designing new materials for optoelectronic applications. researchgate.net The presence of both electron-withdrawing groups and polarizable amino functions in the monomer unit can lead to polymers with interesting non-linear optical properties or specific charge-transport characteristics suitable for use in advanced electronic and optoelectronic devices.

| Application Area | Potential Role of 1,2-Benzenediamine, 4-fluoro-3-nitro- | Related Compound Example |

| High-Performance Polymers | Monomer for Polybenzimidazoles (PBIs) with modified properties. | 3,3′-diaminobenzidine nih.gov |

| Polymer Additives | Potential as a hardening or cross-linking agent. | 4-Fluoro-1,2-phenylenediamine ossila.com |

| Optoelectronic Materials | Precursor for polymer films with tailored electronic properties. | 4-nitro-1,2-phenylenediamine |

Spectroscopic Characterization Techniques and Data Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a compound like 1,2-Benzenediamine, 4-fluoro-3-nitro-, a suite of NMR experiments would be employed for a complete structural assignment.

Proton NMR (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The analysis would focus on:

Chemical Shifts (δ): The aromatic protons would exhibit distinct chemical shifts influenced by the electron-donating amine groups and the electron-withdrawing nitro and fluoro groups. The protons of the two amine (-NH₂) groups would likely appear as broad singlets.

Integration: The relative areas under each signal would correspond to the number of protons giving rise to that signal, confirming the presence of the aromatic and amine protons.

Spin-Spin Coupling (J): Coupling patterns (e.g., doublets, triplets) between adjacent aromatic protons would be crucial for determining their relative positions on the benzene (B151609) ring.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. For 1,2-Benzenediamine, 4-fluoro-3-nitro-, the spectrum would show distinct signals for each of the six carbon atoms in the benzene ring. The chemical shifts would be significantly affected by the attached substituents. For instance, the carbon atom bonded to the fluorine atom would show a large coupling constant (¹JCF), appearing as a doublet. The carbons attached to the nitro and amine groups would also have characteristic chemical shifts.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize organofluorine compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear spectra. A ¹⁹F NMR spectrum for this compound would show a signal whose chemical shift is indicative of the electronic environment of the fluorine atom on the aromatic ring. Coupling between the ¹⁹F nucleus and nearby protons (³JHF) and carbons (¹JCF, ²JCF) would provide further structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to map out the proton-proton connectivity within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would identify which protons are directly attached to which carbon atoms by correlating their chemical shifts.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.